molecular formula C12H19F2NO3 B6264953 tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate CAS No. 2229274-98-8

tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate

Cat. No.: B6264953
CAS No.: 2229274-98-8
M. Wt: 263.28 g/mol
InChI Key: JOJFXRQQTBLTRO-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate: is a synthetic organic compound with the molecular formula C12H19F2NO3. It is characterized by the presence of a tert-butyl group, a difluorocyclobutyl moiety, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3,3-difluorocyclobutanone under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2229274-98-8

Molecular Formula

C12H19F2NO3

Molecular Weight

263.28 g/mol

IUPAC Name

tert-butyl N-[2-(3,3-difluorocyclobutyl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-11(4,7-16)8-5-12(13,14)6-8/h7-8H,5-6H2,1-4H3,(H,15,17)

InChI Key

JOJFXRQQTBLTRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C=O)C1CC(C1)(F)F

Purity

95

Origin of Product

United States

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